3-Phenyl-5-isoxazoleacetic acid

Description

Contextualizing Isoxazole (B147169) Scaffolds in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. bohrium.comdaneshyari.comnih.gov This structural motif has garnered significant attention in medicinal chemistry due to its versatile biological activities. bohrium.comdaneshyari.comrsc.org The unique arrangement of atoms in the isoxazole ring allows for various non-covalent interactions, which can contribute to enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles of drug candidates. daneshyari.com Consequently, isoxazole and its derivatives are integral components of numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and immunomodulatory effects. bohrium.comdaneshyari.comnih.govrsc.org The adaptability of the isoxazole scaffold allows for its incorporation into diverse molecular architectures, making it a valuable building block in the design of novel therapeutic agents. daneshyari.comrsc.org

Overview of 3-Phenyl-5-isoxazoleacetic Acid (VGX-1027/GIT-27) as a Research Compound

This compound, also known by its research designations VGX-1027 and GIT-27, is an isoxazole-containing compound that has emerged as a significant tool in chemical biology and medicinal chemistry research. nih.govwikipedia.org It is recognized for its immunomodulatory properties, which stem from its ability to modulate the signaling of Toll-like receptors (TLRs). wikipedia.org Specifically, it has been shown to interfere with the downstream signaling of TLR2, TLR4, and TLR6. wikipedia.orgtocris.com This interference leads to a reduction in the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and others. wikipedia.orgtocris.comfocusbiomolecules.com The compound's ability to selectively target these inflammatory pathways without broadly suppressing the immune system makes it a valuable subject of investigation for various inflammatory and autoimmune conditions. focusbiomolecules.com

Scope of Academic Investigation

The primary focus of academic research on this compound revolves around its potential as a modulator of the innate immune system. Investigations have delved into its mechanism of action, particularly its role as a TLR antagonist and its subsequent effects on inflammatory signaling cascades. wikipedia.orgnih.gov Preclinical studies in various animal models have explored its efficacy in conditions such as autoimmune diabetes, arthritis, and inflammatory kidney disease. nih.govwikipedia.orgnih.gov The compound's ability to prevent cytokine-induced pancreatic islet cell death and reduce inflammatory markers in different tissues has been a key area of interest. nih.govtocris.com Research continues to explore the full therapeutic potential and the precise molecular interactions of this compound in various disease models.

Mechanism of Action

Toll-like Receptor (TLR) Modulation

The primary mechanism of action of this compound lies in its ability to modulate the function of Toll-like receptors (TLRs). It specifically acts as an antagonist for TLR2, TLR4, and TLR6. wikipedia.orgtocris.com TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). By blocking the signaling pathways of these specific TLRs, this compound can dampen the inflammatory response initiated by their activation. wikipedia.org

Downstream Signaling Pathways

The binding of this compound to TLRs interferes with the recruitment of downstream adaptor proteins, which are essential for initiating the intracellular signaling cascade. This disruption leads to the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition results in the reduced expression of a wide array of pro-inflammatory genes.

Cytokine and Chemokine Regulation

A significant consequence of the TLR modulation by this compound is the altered production of cytokines and chemokines. Research has consistently shown that this compound effectively reduces the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.govwikipedia.orgtocris.comfocusbiomolecules.com It has also been observed to decrease the levels of macrophage migration inhibitory factor. nih.gov By downregulating these key mediators of inflammation, this compound can effectively control the inflammatory process in various pathological conditions.

Research Applications in Disease Models

Immunomodulatory and Anti-inflammatory Effects

The immunomodulatory properties of this compound have been extensively studied in various preclinical models of inflammatory diseases. In models of collagen-induced arthritis, the compound has demonstrated the ability to reduce the severity of the disease. focusbiomolecules.com Similarly, in carrageenan-induced pleurisy, it has been shown to ameliorate the inflammatory response. focusbiomolecules.com These effects are largely attributed to its capacity to inhibit the production of pro-inflammatory cytokines and mediators. nih.govfocusbiomolecules.com

Non-alcoholic Steatohepatitis (NASH)

While direct clinical trial data for this compound in NASH is not available, the underlying mechanisms of the disease present a strong rationale for its investigation. NASH is characterized by liver inflammation and fibrosis, often driven by metabolic stress and the activation of inflammatory pathways. nih.gov Given that TLR signaling is implicated in the pathogenesis of NASH, a TLR antagonist like this compound could potentially mitigate the liver inflammation and subsequent damage. nih.govnih.gov The development of drugs targeting inflammatory and fibrotic pathways is a key area of research in NASH therapeutics. nih.govnih.gov

Other Inflammatory and Autoimmune Disorders

The therapeutic potential of this compound has been explored in a range of other inflammatory and autoimmune disorders. In a non-obese diabetic (NOD) mouse model, a model for type 1 diabetes, the compound was shown to prevent the development of autoimmune diabetes. nih.govresearchgate.net It achieved this by protecting pancreatic islets from cytokine-mediated destruction. nih.gov Furthermore, in a mouse model of lupus, it was found to modulate genes involved in LPS-induced TLR4 activation. focusbiomolecules.com Research has also indicated its potential in models of immunoinflammatory colitis and kidney disease associated with obesity. nih.gov

Compound Data

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid |

| Synonyms | VGX-1027, GIT-27 |

| CAS Number | 6501-72-0 |

| Molecular Formula | C11H11NO3 |

| Molar Mass | 205.213 g·mol−1 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Data sourced from multiple references. wikipedia.orgtocris.com

Table 2: Summary of Research Findings

| Disease Model | Key Findings | References |

| Autoimmune Diabetes (NOD mice) | Prevented spontaneous and accelerated forms of autoimmune diabetes; protected pancreatic islets from cytokine-induced death. | nih.govresearchgate.net |

| Collagen-Induced Arthritis | Ameliorated the course of the disease. | focusbiomolecules.com |

| LPS-Induced Lethality | Showed protective effects. | focusbiomolecules.com |

| Obesity-Related Kidney Disease | Improved metabolic parameters and reduced kidney inflammation. | nih.gov |

| Immunoinflammatory Colitis | Suppressed immunoinflammatory colitis. |

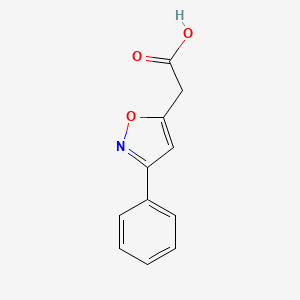

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(3-phenyl-1,2-oxazol-5-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |

InChI Key |

KFCWSQHYEKCVRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of 3 Phenyl 5 Isoxazoleacetic Acid

Established Synthetic Pathways for the Core Structure

The construction of the 3-phenyl-5-isoxazoleacetic acid core relies on established principles of heterocyclic chemistry, with 1,3-dipolar cycloaddition being the most prominent method. nih.gov

The most widely researched and utilized route to synthesize the isoxazole (B147169) core is the [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile, such as an alkyne or alkene. nih.govresearchgate.net For the synthesis of this compound, this involves the reaction of benzonitrile (B105546) oxide, which acts as the dipole, with an alkyne that contains the necessary four-carbon chain for the acetic acid moiety. researchgate.net

Nitrile oxides are unstable and are typically generated in situ. researchgate.net Common methods for their generation include the dehydration of primary nitro compounds, the oxidation of aldoximes, or the dehydrohalogenation of hydroxymoyl chlorides. thieme-connect.comnih.gov For instance, benzaldoxime (B1666162) can be oxidized using reagents like chloramine-T to produce benzonitrile oxide, which is immediately trapped by the dipolarophile present in the reaction mixture. researchgate.netnih.gov The reaction of the in situ generated benzonitrile oxide with a terminal alkyne is a standard method for creating 3,5-disubstituted isoxazoles. nih.gov

A specific synthesis of a related compound, (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid (an isoxazoline (B3343090) analog), utilized the 1,3-dipolar cycloaddition of benzonitrile oxide to 3-butenoic acid. researchgate.net

While 1,3-dipolar cycloaddition is prevalent, alternative strategies for constructing the isoxazole ring have been explored. One common method involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine (B1172632). orientjchem.orgnih.gov For example, reacting a β-ketoester with hydroxylamine can lead to the formation of the isoxazole ring. beilstein-journals.org Specifically, the reaction of ethyl benzoylpyruvate with hydroxylamine hydrochloride can yield ethyl 3-phenylisoxazole-5-carboxylate.

Another approach involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride and a base like sodium acetate (B1210297) to form isoxazole derivatives. orientjchem.orgmersin.edu.tr Furthermore, multicomponent reactions have been developed for the synthesis of isoxazol-5(4H)-one derivatives, which can serve as precursors. These reactions can involve the condensation of β-ketoesters, hydroxylamine hydrochloride, and various aldehydes. mdpi.com

Synthesis of Chemically Modified Derivatives

The this compound scaffold is a versatile platform for creating a diverse range of chemically modified derivatives, including those with enhanced or novel biological activities.

A significant area of research has focused on creating nitric oxide (NO)-donating derivatives of isoxazole compounds. researchgate.net An example is GIT-27NO, which is a nitric oxide-donating derivative of (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid. researchgate.netnih.govresearchgate.net The synthesis of such NO-donating drugs, often referred to as NO-NSAIDs, typically involves covalently attaching an NO-releasing moiety to the parent drug. mdpi.com In the case of GIT-27NO, this was achieved by the direct addition of an NO-releasing group to the parent isoxazoline structure. researchgate.net A general strategy for creating such conjugates involves converting a carboxylic acid to a bromoalkyl ester, which is then reacted with silver nitrate (B79036) to produce the final nitrate ester (the NO-donating group). mdpi.com

To explore structure-activity relationships, numerous substituted isoxazole analogs have been synthesized. researchgate.net This involves introducing various substituents at different positions of the isoxazole ring and the phenyl group. For instance, 3,5-diaryl isoxazole derivatives have been synthesized by first condensing an acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone, which is then reacted with hydroxylamine to form the isoxazole ring. mersin.edu.tr

Hybrid compounds, where the isoxazole moiety is linked to other pharmacologically active structures, have also been developed. A series of hybrid molecules containing a 3-phenyl-isoxazol-5-yl group attached to a 4(3H)-quinazolinone core has been synthesized and evaluated for potential biological activity. nih.gov

Catalysis and Reaction Optimization in Isoxazole Synthesis

Efforts to improve the synthesis of isoxazoles have focused on the use of catalysts and the optimization of reaction conditions to enhance yields, regioselectivity, and environmental friendliness.

The 1,3-dipolar cycloaddition of nitrile oxides and alkynes can be performed under thermal conditions, but this often requires high temperatures and can result in poor regioselectivity. beilstein-journals.org To address this, various catalytic systems have been developed. Copper catalysts, for example, can promote the reaction at room temperature and improve both yield and regioselectivity, particularly for reactions involving terminal alkynes to produce 3,5-disubstituted isoxazoles. nih.govbeilstein-journals.orgchemrxiv.org Ruthenium(II) catalysts have also been shown to be effective for producing both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles at room temperature with high yields. chemrxiv.org

More recently, nanoparticle-based catalysts, such as manganese nanoparticles (MnVI-NPs), have been used to generate nitrile oxides from aldoximes under mild, base-free conditions for subsequent cycloaddition reactions. thieme-connect.comthieme-connect.com Additionally, green chemistry approaches have been explored, such as performing the cycloaddition in water, which can proceed under mild acidic conditions (pH 4-5) without the need for a metal catalyst. nih.gov Solvent-free methods using ball-milling have also been developed, sometimes in conjunction with a recyclable Cu/Al2O3 nanocomposite catalyst, offering an efficient and environmentally friendly route to 3,5-isoxazoles. nih.gov

Elucidation of Molecular Mechanisms of Action

Immunomodulatory Signaling Pathways

The isoxazole (B147169) compound, 3-Phenyl-5-isoxazoleacetic acid, also known as GIT27, demonstrates significant immunomodulatory properties through its influence on various signaling pathways. nih.govnih.gov Its primary action involves targeting macrophages to suppress inflammatory responses. nih.gov

Toll-Like Receptor (TLR) Pathway Interference (TLR4, TLR2/6)

This compound interferes with the signaling pathways of Toll-like receptor 4 (TLR4) and the TLR2/6 heterodimer in macrophages. nih.gov TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. nih.govfrontiersin.org Specifically, TLR4 recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, while the TLR2/6 complex recognizes various microbial lipoproteins. nih.govfrontiersin.org By disrupting these pathways, the compound effectively dampens the initial inflammatory cascade triggered by these microbial products. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 MAPK, ERK)

Research indicates that this compound also modulates the mitogen-activated protein kinase (MAPK) pathways, specifically inhibiting the p38 MAPK signaling pathway. nih.gov The p38 MAPK pathway is another key signaling cascade activated by inflammatory stimuli, leading to the production of inflammatory mediators. nih.gov In contrast, the extracellular signal-regulated kinase (ERK) pathway can have anti-inflammatory roles, and its activation has been shown to suppress melanogenesis in some contexts. nih.gov The precise interplay of this compound with the ERK pathway in the context of immunomodulation requires further elucidation. A study on a related isoxazole derivative, ISO-1, demonstrated that it could inhibit the activation of p38 MAPK. nih.govresearcher.life

Inhibition of Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β, IL-10, IFN-γ)

A major consequence of the interference with TLR, NF-κB, and MAPK signaling is the significant inhibition of pro-inflammatory cytokine secretion. nih.gov The compound has been documented to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-gamma (IFN-γ). nih.govnih.gov Notably, it also inhibits the secretion of interleukin-10 (IL-10), which is generally considered an anti-inflammatory cytokine. nih.gov This suggests a broad-spectrum modulation of cytokine production rather than a simple suppression of pro-inflammatory mediators. The inhibition of these cytokines contributes to its therapeutic effects in various inflammatory conditions. nih.gov

| Cytokine | Effect of this compound | Reference |

| TNF-α | Inhibition of secretion | nih.govnih.gov |

| IL-1β | Inhibition of secretion | nih.govnih.gov |

| IL-10 | Inhibition of secretion | nih.gov |

| IFN-γ | Inhibition of secretion | nih.govnih.gov |

Effects on Macrophage Activation and Function

The primary cellular target of this compound appears to be the macrophage. nih.gov By interfering with the aforementioned signaling pathways within these cells, the compound effectively modulates macrophage activation. nih.gov Macrophages are key players in both initiating and resolving inflammation. The inhibition of pro-inflammatory cytokine production and signaling pathways within macrophages by this compound leads to a dampened inflammatory state. nih.gov A related compound, Wy-18,251, has been shown to significantly increase macrophage phagocytosis. nih.gov

Assessment of T-Cell Immunomodulation

While the primary focus of research has been on macrophages, there is evidence to suggest that isoxazole compounds can also modulate T-cell activity. A related compound, Wy-18,251, was found to increase the responsiveness of splenic T-cells to the mitogen concanavalin (B7782731) A. nih.gov This indicates a potential for this compound to influence adaptive immune responses, although this area requires more direct investigation.

Antineoplastic Mechanistic Insights

The anticancer activity of this compound derivatives, particularly the nitric oxide (NO)-donating compound (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid-nitric oxide (GIT-27NO), is attributed to a variety of cellular and molecular actions. These actions disrupt tumor cell homeostasis, leading to cell death and inhibition of tumor growth.

Derivatives of this compound have been shown to induce programmed cell death in tumor cells, a critical mechanism for eliminating cancerous cells. The specific pathway activated appears to be dependent on the cell type.

For instance, the nitric oxide-donating derivative, GIT-27NO, demonstrates a capacity to trigger different forms of programmed cell death. In studies involving various tumor cell lines, GIT-27NO was found to initiate apoptotic cell death in L929 fibrosarcoma cells. aacrjournals.org In contrast, in C6 glioma and B16 melanoma cell cultures, the compound primarily induced autophagic cell death. aacrjournals.org This adaptability highlights a versatile mechanism of action. Further research on the A375 human melanoma cell line showed that GIT-27NO treatment led to early signs of apoptosis and a significant accumulation of hypodiploid cells, confirming apoptosis as a primary mode of action in these cells. nih.gov However, in this specific cell line, GIT-27NO did not induce autophagic cell death. nih.gov

This differential induction of apoptosis versus autophagy underscores the compound's ability to exploit various cellular vulnerabilities.

| Cell Line | Programmed Death Mechanism | Reference |

| L929 (Rodent Fibrosarcoma) | Apoptosis | aacrjournals.org |

| C6 (Rat Glioma) | Autophagy | aacrjournals.org |

| B16 (Mouse Melanoma) | Autophagy | aacrjournals.org |

| A375 (Human Melanoma) | Apoptosis | nih.gov |

The anticancer effects of GIT-27NO are intrinsically linked to its function as a nitric oxide (NO) donor. The release of NO is a critical initiating event for the compound's tumoricidal activity. aacrjournals.org Studies have demonstrated that the cytotoxic effects of GIT-27NO on tumor cells can be completely prevented by the presence of hemoglobin, an NO scavenger, confirming that the release of NO is essential for its action. aacrjournals.orgnih.gov

Following NO release, there is a significant and rapid increase in the intracellular production of reactive oxygen species (ROS). aacrjournals.org ROS are highly reactive molecules that can cause damage to cellular components and trigger cell death pathways. nih.govnih.gov The generation of ROS was observed within minutes of treating cells with GIT-27NO. aacrjournals.org The importance of this ROS generation is highlighted by the fact that neutralizing these species with the antioxidant N-acetylcysteine leads to a partial recovery of cell viability, indicating that ROS are major effectors of the compound's cytotoxic action. aacrjournals.org The interaction between NO and superoxide (B77818) (O₂⁻) can also form peroxynitrite, a highly reactive and toxic molecule capable of nitrating proteins and propagating cell-damaging signaling. aacrjournals.org

The tumor suppressor protein p53, often called the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.gov The activity of this compound derivatives has been shown to intersect with this crucial pathway.

In studies on A375 human melanoma cells, treatment with GIT-27NO resulted in an increased presence of total p53. nih.gov The induction of apoptosis in these cells was identified as being p53-mediated. nih.gov This activation of the p53 pathway is a key component of the compound's anticancer pharmacological profile, as it directly engages one of the cell's most potent endogenous defense mechanisms against tumorigenesis. nih.govnih.gov

Beyond activating tumor suppressor pathways, derivatives of this compound can also modulate the expression of specific genes that regulate cell survival and apoptosis. One such target is the Yin Yang 1 (YY1) transcription factor. YY1 is a factor that can repress transcription and is associated with resistance to apoptosis. nih.gov

Research has shown that GIT-27NO significantly inhibits the expression of YY1 in A375 melanoma cells. nih.gov This inhibition occurs in parallel with the activation of p53, suggesting a coordinated attack on cellular pathways that control cell fate. By downregulating an anti-apoptotic factor like YY1 while simultaneously upregulating a pro-apoptotic factor like p53, the compound effectively shifts the cellular balance towards death, which is a desirable outcome in cancer therapy. nih.gov

Mitogen-activated protein kinases (MAPKs) are a family of proteins that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The antitumor activity of GIT-27NO has been found to be mediated by the selective activation of MAPKs in a cell-specific manner. aacrjournals.org This indicates that the compound can hijack these signaling pathways within cancer cells to induce a death response. The crucial role of MAPK activation is confirmed by experiments showing that specific inhibitors of these kinases can neutralize the cytotoxic effects of GIT-27NO. aacrjournals.org

This selective activation in tumor cells suggests a potential therapeutic window, exploiting differences in signaling responses between cancerous and normal cells.

Interactions with Specific Biological Targets (e.g., Macrophage Migration Inhibitory Factor)

In addition to the mechanisms described above, specific derivatives of this compound have been designed to interact with distinct biological targets. One prominent example is the compound (S,R)3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, also known as ISO-1. This molecule has been identified as a potent small-molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF). nih.govnih.govnih.gov

MIF is a pleiotropic cytokine that plays a significant role as an upstream regulator of inflammation and immunity. nih.gov Elevated levels of MIF are found in various cancers and can promote carcinogenesis. nih.gov By acting as an antagonist to MIF, ISO-1 can interfere with these tumor-promoting signals. For example, ISO-1 has been shown to inhibit the migration and invasion of nasopharyngeal carcinoma cells, a process linked to the inhibition of the epithelial-to-mesenchymal transition (EMT) through the TGF-β/Smad4 axis. nih.gov

Preclinical and in Vitro Investigation of Biological Activities

Immunomodulatory Efficacy in Research Models

VGX-1027 has demonstrated notable efficacy in models of both systemic and organ-specific autoimmune and inflammatory conditions. Its mechanism of action appears to be multifactorial, primarily targeting macrophage function and modulating critical inflammatory signaling pathways. Research indicates that VGX-1027 inhibits the lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This results in the downregulation of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), from macrophages. nih.govfocusbiomolecules.com

The therapeutic potential of VGX-1027 has been substantiated across several models of autoimmune disease.

Autoimmune Diabetes: In the non-obese diabetic (NOD) mouse model, which mimics human type 1 diabetes, administration of VGX-1027 markedly reduced the cumulative incidence of diabetes and insulitis (inflammation of the pancreatic islets). bioworld.com It was shown to be effective in both spontaneous and accelerated forms of the disease. Furthermore, in a chemically-induced diabetes model (using multiple low doses of streptozotocin), VGX-1027 successfully counteracted the development of destructive insulitis and hyperglycemia. focusbiomolecules.com

Rheumatoid Arthritis: VGX-1027 has shown efficacy in the type II collagen-induced arthritis model in mice, a standard preclinical model for rheumatoid arthritis. focusbiomolecules.comresearchgate.net Its ability to ameliorate the course of the disease in these models highlights its potential as a treatment for chronic autoimmune inflammatory joint disorders. bioworld.com

Systemic Lupus Erythematosus (SLE): In the NZB/NZW F1 mouse model of spontaneous SLE, VGX-1027 treatment ameliorated the course of the disease. nih.gov This was evidenced by a higher percentage of survival and improvements in clinical and histopathological markers of the disease. nih.gov The mechanism is thought to involve the modulation of genes primarily involved in antigen processing and presentation, thereby limiting aberrant immune cell expansion. nih.govnih.gov

Inflammatory Bowel Disease (IBD): Efficacy has also been demonstrated in chemically induced models of inflammatory colitis. nih.govnih.gov VGX-1027 was found to suppress the development of clinical, histological, and immunological signs of dinitrobenzenesulfonic acid (DNBS)-induced colitis in mice. selleckchem.com

The collective findings from these autoimmune models are summarized below.

Table 1: Efficacy of VGX-1027 in Preclinical Autoimmune Disease Models

| Autoimmune Disease Model | Key Findings | References |

| Autoimmune Diabetes (NOD Mice) | Markedly reduced incidence of diabetes and insulitis. | focusbiomolecules.combioworld.com |

| Rheumatoid Arthritis (Collagen-Induced) | Ameliorated the course of acute and chronic disease. | focusbiomolecules.comresearchgate.net |

| Systemic Lupus Erythematosus (NZB/NZW F1 Mice) | Improved survival; ameliorated clinical & histopathological signs. | nih.govnih.gov |

| Inflammatory Bowel Disease (Chemically Induced Colitis) | Suppressed clinical, histological, and immunological signs of colitis. | nih.govnih.govselleckchem.com |

VGX-1027 has been evaluated in acute inflammation models, where it effectively mitigates the inflammatory response.

Carrageenan-Induced Pleurisy: The compound markedly ameliorates the inflammatory response in the carrageenan-induced pleurisy model in mice, a classic model of acute local inflammation characterized by fluid exudation and neutrophil infiltration. focusbiomolecules.comresearchgate.net

LPS-Induced Inflammation: VGX-1027 targets macrophage function by inhibiting signaling pathways induced by lipopolysaccharide (LPS), a potent inflammatory endotoxin. nih.gov It down-regulates the production of TNF-α from macrophages stimulated by activators of Toll-like receptor-4 (TLR4), such as LPS. nih.gov This activity contributes to its ability to protect against LPS-induced lethality in murine models. focusbiomolecules.comresearchgate.net

Endotoxin-Induced Uveitis (EIU): In a Lewis rat model of EIU induced by a footpad injection of LPS, systemic treatment with VGX-1027 counteracted the development of uveitis. nih.govnih.gov Rats treated with the compound exhibited milder clinical, histological, and laboratory signs of EIU, including reduced inflammatory cell infiltration and lower levels of protein and TNF-α in the aqueous humor. nih.gov The anti-uveitis effect is suggested to stem from a combination of reduced inflammatory cell migration to the eyes and suppression of local pro-inflammatory cellular activities. nih.gov

The protective effects of VGX-1027 on pancreatic β-cells extend to in vitro settings. The compound was found to prevent pancreatic islet death induced by the combination of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interferon-gamma (IFN-γ). selleckchem.comresearchgate.net In these culture systems, VGX-1027 significantly inhibited the cytokine-induced production of TNF-α and nitrites, leading to a significant increase in β-cell survival by interfering with the direct cytotoxic effects of the cytokines. selleckchem.com This demonstrates a direct protective capability on the insulin-producing cells that are destroyed in type 1 diabetes.

Antineoplastic Efficacy in Cell Culture Systems and Murine Xenograft Models

A nitric oxide (NO)-donating derivative of 3-Phenyl-4,5-dihydro-5-isoxazole acetic acid, known as GIT-27NO, has been investigated for its anticancer properties. The parental compound, VGX-1027, did not show significant effects on tumor cell viability, indicating that the cytotoxic activity of GIT-27NO is mediated by the release of nitric oxide. nih.gov

GIT-27NO demonstrated significant cytotoxic activity across a broad range of both rodent and human tumor cell lines in vitro. nih.gov This activity was observed to trigger different cell death mechanisms, including apoptosis and autophagy, depending on the cell line. nih.gov The antitumor effect was confirmed in vivo, where treatment with GIT-27NO significantly reduced the growth of B16 melanoma in a syngeneic mouse model. nih.gov

Table 2: In Vitro Antineoplastic Activity of GIT-27NO Across Diverse Tumor Cell Lines

| Cancer Type | Cell Line (Species) | Key Findings | References |

| Melanoma | B16 (Murine) | Induced autophagic cell death; reduced tumor growth in vivo. | nih.gov |

| Glioblastoma | C6 (Rat), U251 (Human) | Induced autophagic cell death (C6); significantly affected viability. | nih.gov |

| Breast Carcinoma | BT20 (Human) | Significantly affected viability. | nih.gov |

| Colon Carcinoma | LS174 (Human) | Significantly affected viability. | nih.gov |

| Fibrosarcoma | L929 (Murine) | Induced apoptotic cell death. | nih.gov |

| Cervical Cancer | HeLa (Human) | Significantly affected viability. | nih.gov |

A significant finding from in vitro studies is the ability of GIT-27NO to overcome certain forms of drug resistance. The compound was shown to successfully hamper the viability of cisplatin-resistant B16 melanoma cells, suggesting a mechanism of action that is distinct from conventional platinum-based chemotherapy and could be valuable for treating refractory cancers. nih.gov

Assessment of Cellular Viability and Proliferation Dynamics

The impact of 4,5-dihydro-3-phenyl-5-isoxazoleacetic acid (VGX-1027/GIT 27) on cellular viability and proliferation has been explored across various cell types, often in the context of inflammatory or disease models.

One area of investigation has been its effect on pancreatic islet cells. In vitro studies have demonstrated that GIT 27 can prevent pancreatic islet cell death induced by the pro-inflammatory cytokines interleukin-1β (IL-1β) and interferon-γ (IFN-γ). This protective effect suggests a potential role in modulating immune-mediated destruction of pancreatic β-cells.

In the realm of immunology, the compound has shown selective effects on lymphocyte proliferation. Research indicates that VGX-1027 inhibits the in vitro proliferation of CD4+CD25- T cells that are reactive to enterobacterial antigens. googleapis.com However, it did not significantly alter the proliferation of purified murine CD4+ T cells when stimulated with Concanavalin (B7782731) A (ConA) or anti-CD3/CD28 antibodies, suggesting a targeted rather than a general immunosuppressive activity. researchgate.net

Studies on renal cells have also been conducted. In a model of kidney injury induced by free light chains (FLCs), high concentrations of FLCs were found to decrease the proliferation of proximal tubule cells. nih.gov The toll-like receptor (TLR) inhibitor GIT27 was utilized in these studies to investigate the underlying mechanisms of injury, highlighting its utility in dissecting inflammatory pathways that can impact cell proliferation. nih.gov

Furthermore, in the context of hydrocephalus, a condition that can involve inflammation and cellular proliferation at the site of ventricular shunts, GIT 27 has been shown to decrease the attachment and proliferation of astrocytes. biorxiv.org Exposure of astrocytes to GIT 27 led to a reduction in cell counts, with pre-treatment being most effective at diminishing cellular attachment. biorxiv.org

The table below summarizes the observed effects of 4,5-dihydro-3-phenyl-5-isoxazoleacetic acid on cellular viability and proliferation in different in vitro models.

| Cell Type | Experimental Context | Observed Effect on Viability/Proliferation |

| Pancreatic Islet Cells | Induced cell death with IL-1β and IFN-γ | Prevents cell death |

| Enterobacterial Antigen-Reactive CD4+CD25- T cells | In vitro stimulation | Inhibition of proliferation googleapis.com |

| Murine CD4+ T cells | Stimulation with ConA or anti-CD3/CD28 | No significant modification of proliferation researchgate.net |

| Proximal Tubule Cells | Co-culture with high concentrations of Free Light Chains | Used as a tool to study pathways affecting decreased proliferation nih.gov |

| Astrocytes | In vitro model of hydrocephalus shunt | Decrease in cell attachment and proliferation biorxiv.org |

Other Investigated Biological Activities

Beyond its direct effects on cellular viability and proliferation, the primary biological activity attributed to 4,5-dihydro-3-phenyl-5-isoxazoleacetic acid is its immunomodulatory function, largely mediated through its interaction with Toll-like receptors (TLRs).

The compound is recognized as an inhibitor of TLR signaling, particularly TLR4, TLR2, and TLR6. researchgate.net This inhibition leads to a reduction in the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), IL-1β, and interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS). researchgate.net By modulating these key signaling pathways, the compound can influence the inflammatory response.

In the context of diabetic nephropathy, it has been suggested that inhibiting the TLR pathway with 4,5-dihydro-3-phenyl-5-isoxazoleacetic acid could be a strategy to prevent podocyte apoptosis, a critical event in the progression of the disease. nih.gov A patent application also describes the use of isoxazole (B147169) derivatives, including 3-phenyl-5-isoxazoleacetic acid and its dihydro form, for treating pathologies mediated by pro-inflammatory cytokines like TNF-α and IL-1β. googleapis.com

| Biological Target/Pathway | Investigated Effect |

| Toll-like Receptors (TLR4, TLR2, TLR6) | Inhibition of signaling researchgate.net |

| Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β, IL-6) | Reduction from stimulated macrophages researchgate.net |

| Podocyte Apoptosis | Proposed as a preventative strategy nih.gov |

| Cytokine-Mediated Pathologies | Investigated for therapeutic potential googleapis.com |

Structure Activity Relationship Sar and Computational Studies

Analysis of Substituent Effects on Biological Potency

The nature and position of substituents on both the phenyl and isoxazole (B147169) rings play a critical role in modulating the biological activity of these compounds. Structure-activity relationship (SAR) studies have shown that even minor chemical alterations can lead to significant changes in efficacy against various biological targets.

For instance, in the context of cyclooxygenase (COX) enzyme inhibition, substitutions on the phenyl ring are crucial. The evaluation of phenyl-isoxazole-carboxylic acid derivatives has been used to establish SAR and identify the pharmacophore. nih.gov One study found that a 3,4-dimethoxy substitution on the phenyl ring, combined with a chlorine atom on an adjacent phenyl group, enhanced binding interactions with the COX-2 enzyme. nih.gov

In a different context, for antagonists of the Exchange proteins directly activated by cAMP (EPAC), SAR analysis of related isoxazole compounds revealed that modifications at the 3-, 4-, and 5-positions of the phenyl ring, as well as the 5-position of the isoxazole moiety, could lead to the development of more potent antagonists. nih.govutmb.edu This suggests that these positions are key handles for tuning the activity of the scaffold.

Furthermore, in the development of agents against Mycobacterium tuberculosis, a series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids demonstrated that various substituents led to potent in-vitro activity, with 32 analogues showing Minimum Inhibitory Concentrations (MIC) ranging from 0.12 to 16 μg/mL. nih.gov The conversion of a 1,3-oxazol-5(4H)-one to an N-acyl-α-amino ketone derivative was shown to decrease antibacterial activity, indicating the sensitivity of the biological response to the functional groups attached to the core structure. mdpi.com

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Isoxazole Derivatives This table is representative of findings in the literature and illustrates the principle of substituent effects.

| Target | Parent Compound Scaffold | Substituent(s) on Phenyl Ring | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| COX-2 | Phenyl-isoxazole-carboxamide | 3,4-dimethoxy | Increased inhibitory activity | nih.gov |

| EPAC | 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide | Modifications at 3-, 4-, 5-positions | Potential for more potent antagonists | nih.govutmb.edu |

| Mycobacterium tuberculosis | 5-Phenyl-3-isoxazolecarboxylic acid methyl ester | Various chalcone-linked groups | Potent activity (MIC 0.12-16 μg/mL) | nih.gov |

| Gram-positive bacteria | 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Conversion to N-acyl-α-amino ketone | Decreased antibacterial activity | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful.

One such study on isoxazole derivatives targeting the farnesoid X receptor (FXR) yielded robust CoMFA and CoMSIA models with strong predictive ability (CoMFA: q² = 0.664, r² = 0.960; CoMSIA: q² = 0.706, r² = 0.969). mdpi.com The contour maps generated from these models revealed critical structural requirements for agonistic activity. Specifically, the presence of a hydrophobic group at the R2 position and an electronegative group at the R3 position was found to be crucial for potency. mdpi.com These models are powerful tools in drug design, allowing for the virtual screening and design of new, more potent compounds. mdpi.comekb.eg

Table 2: Statistical Validation of a 3D-QSAR Model for Isoxazole-Based FXR Agonists Data from a study on isoxazole derivatives highlighting the predictive power of the models.

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²_pred (Predictive correlation coefficient for test set) | Reference |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | mdpi.com |

| CoMSIA | 0.706 | 0.969 | 0.866 | mdpi.com |

In Silico Modeling and Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-phenyl-isoxazoleacetic acid derivatives, docking studies have been instrumental in visualizing and understanding their interactions with biological targets at an atomic level. nih.govresearchgate.net

Studies targeting the farnesoid X receptor (FXR) have used molecular dynamics (MD) simulations to explore the binding modes of isoxazole agonists. mdpi.com These simulations revealed that hydrophobic interactions with residues such as LEU287, MET290, and ALA291 in helix H3 of the receptor are significant. mdpi.com Furthermore, the models identified that residue ARG331 can form salt bridges, and HIS447 can participate in both salt bridges and hydrogen bonds with the ligands, highlighting these as key interactions for protein-ligand binding. mdpi.com

Similarly, docking studies of isoxazole-carboxamide derivatives into the active site of COX enzymes were performed to rationalize their inhibitory activity. nih.gov The results indicated that specific substitutions allowed the isoxazole ring to access a secondary binding pocket, leading to ideal binding interactions with the COX-2 enzyme. nih.gov These in silico approaches not only corroborate experimental findings but also guide the rational design of new derivatives with improved affinity and selectivity. mdpi.comacu.edu.in

Table 3: Summary of Molecular Docking Studies on Isoxazole Derivatives This table summarizes key findings from molecular docking simulations with various protein targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | LEU287, MET290, ALA291, HIS294 | Hydrophobic Interactions | mdpi.com |

| Farnesoid X Receptor (FXR) | ARG331, HIS447 | Salt Bridges, Hydrogen Bonds | mdpi.com |

| COX-2 | Not specified | Binding to secondary pocket | nih.gov |

| 5-LOX | Not specified | Docking score used to evaluate potency | researchgate.net |

Stereochemical and Conformational Analysis in Relation to Activity

The three-dimensional arrangement of atoms in a molecule (stereochemistry) and its rotational flexibility (conformation) can have a profound impact on biological activity. For derivatives of 3-phenyl-5-isoxazoleacetic acid, the specific spatial orientation of the substituent groups is often a key determinant of target interaction.

A notable example is the compound (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, also known as ISO-1. nih.gov The designation "(S,R)" refers to the specific stereochemical configuration at the chiral centers of the molecule. This particular stereoisomer acts as a potent small-molecule inhibitor of the macrophage migration inhibitory factor (MIF), and its biological activity is directly tied to this specific 3D structure. nih.gov Studies on this compound have shown it can inhibit the epithelial-to-mesenchymal transition (EMT) process in cancer cells, demonstrating that stereochemistry is crucial for achieving the precise molecular recognition required for this biological effect. nih.gov This underscores the principle that different stereoisomers of the same chemical compound can have vastly different biological activities.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Compound Isolation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental to the purification and quantitative analysis of 3-Phenyl-5-isoxazoleacetic acid from reaction mixtures and biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the separation, identification, and quantification of individual components in a mixture. In the context of isoxazole (B147169) derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov This method utilizes a non-polar stationary phase (like C18 or a phenyl-based column) and a polar mobile phase. nih.govavantorsciences.com The separation is based on the differential partitioning of the analyte between the two phases. For this compound, its phenyl group and isoxazole core contribute to its retention on the non-polar column, allowing for effective separation from more polar or less retained impurities. The purity of related compounds is often assessed by HPLC, with standards achieving purities of ≥97%. sigmaaldrich.com By using a detector, such as a UV-Vis spectrophotometer, the concentration of the compound can be determined by comparing the peak area to that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. jmchemsci.comjmchemsci.com For non-volatile or thermally labile compounds like carboxylic acids, a derivatization step is often required to convert them into more volatile esters or silyl (B83357) derivatives before GC analysis. researchgate.net Research on the analysis of phenyl carboxylic acids in biological fluids has established methods for such derivatization, for instance, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create TBDMS derivatives. researchgate.net The gas chromatograph then separates the components of the mixture, and the mass spectrometer fragments each component, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification and quantification. researchgate.net

Table 1: Overview of Chromatographic Techniques

| Technique | Principle | Application in Research | Common Stationary Phase | Detection Method |

|---|---|---|---|---|

| HPLC | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Isolation from reaction mixtures, purity assessment, and quantification. nih.govsigmaaldrich.com | Phenyl, C18 (Reversed-Phase) avantorsciences.com | UV-Vis Spectroscopy |

| GC-MS | Separation of volatile (or derivatized) compounds in a gaseous mobile phase followed by mass-based detection and identification. | Identification of unknown compounds and quantification, especially in complex matrices. researchgate.netresearchgate.net | HP-5MS (low-polarity) researchgate.net | Mass Spectrometry (MS) |

Spectroscopic Characterization Methods in Research Context (e.g., NMR, UV/Vis)

Spectroscopic techniques are critical for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the carbon-hydrogen framework of a molecule. researchgate.net In the case of isoxazole derivatives, the chemical shifts (δ) and coupling constants of the protons on the phenyl and isoxazole rings provide definitive evidence of their connectivity. rsc.orgrsc.org For example, in related 3,5-disubstituted isoxazoles, the isoxazole proton typically appears as a singlet in the ¹H NMR spectrum. rsc.org The signals for the phenyl group protons appear in the aromatic region of the spectrum, and their splitting patterns can reveal the substitution pattern. rsc.org Similarly, ¹³C NMR provides the number of unique carbon atoms and information about their chemical environment. rsc.orgrsc.org

Table 2: Representative NMR Data for Substituted Phenylisoxazole Compounds

| Nucleus | Compound Structure | Observed Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ¹H NMR | 3,5-diphenylisoxazole | 6.84 (s, 1H, isoxazole-H), 7.43-7.53 (m, 6H, ArH), 7.81-7.91 (m, 4H, ArH) | rsc.org |

| ¹³C NMR | 3,5-diphenylisoxazole | 97.4, 125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1, 162.9, 170.3 | rsc.org |

| ¹H NMR | 3-phenyl-5-(p-tolyl)isoxazole | 2.40 (s, 3H, CH₃), 6.77 (s, 1H, isoxazole-H), 7.28 (d, 2H, ArH), 7.39-7.53 (m, 3H, ArH), 7.73 (d, 2H, ArH), 7.87 (dt, 2H, ArH) | rsc.org |

| ¹³C NMR | 3-phenyl-5-(p-tolyl)isoxazole | 21.4, 96.8, 124.6, 125.6, 126.7, 128.8, 129.1, 129.6, 129.8, 140.4, 162.8, 170.5 | rsc.org |

Note: Data is for related compounds to illustrate typical chemical shifts for the core structure.

UV-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing conjugated systems, such as the phenyl and isoxazole rings in this compound. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state (e.g., π-π* transitions). researchgate.net The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. The polarity of the solvent can influence the λmax, often resulting in a bathochromic (red) or hypsochromic (blue) shift, which can provide insights into the nature of the electronic transition. biointerfaceresearch.com

Table 3: Solvent Effects on UV-Vis Absorption Maxima (λmax) for Thiophene (B33073) Dyes

| Compound Type | Solvent | λmax Range (nm) | Reference |

|---|---|---|---|

| bis-azo thiophene dyes | Methanol (MeOH) | 486 - 502 | biointerfaceresearch.com |

| Chloroform (CHCl₃) | 502 - 512 | biointerfaceresearch.com | |

| Dimethylformamide (DMF) | 626 - 654 | biointerfaceresearch.com |

Note: Data is for related dye compounds to illustrate the principle of solvent effects on absorption spectra.

Future Research Trajectories and Translational Potential

Exploration of Novel Therapeutic Indications for Isoxazole (B147169) Derivatives

The isoxazole moiety is a versatile pharmacophore found in numerous approved drugs with diverse therapeutic applications. researchgate.net The future for compounds like 3-Phenyl-5-isoxazoleacetic acid lies in systematically exploring new therapeutic areas based on the established and emerging biological activities of the isoxazole class.

Anticancer Activity: Isoxazole derivatives have demonstrated considerable potential as anticancer agents. nih.govnih.gov Research has shown their ability to act as inhibitors of crucial enzymes in cancer progression, such as carbonic anhydrase. nih.gov A study on novel 3-(3-phenyl-isoxazol-5-yl) substituted quinazolinone derivatives revealed antineoplastic activity against various human lymphoma and leukemia cell lines. nih.gov Future research could focus on evaluating this compound and its analogues for similar cytotoxic or antiproliferative effects against a panel of cancer cell lines.

Anti-inflammatory and Immunomodulatory Effects: The anti-inflammatory properties of isoxazole derivatives are well-documented, with leflunomide (B1674699) being a prime example of an isoxazole-based immunomodulatory drug. researchgate.netmdpi.com The mechanism often involves the modulation of inflammatory pathways and the inhibition of key enzymes. mdpi.com Investigating the potential of this compound to modulate inflammatory responses, for instance, by examining its effect on cytokine production or immune cell proliferation, could open doors to its use in autoimmune disorders and chronic inflammatory diseases. mdpi.com

Neuroprotective Potential: There is growing interest in isoxazole derivatives for the treatment of central nervous system disorders. mdpi.com Some hybrids have shown promise in targeting receptors implicated in cognitive impairment associated with diseases like Alzheimer's and Parkinson's. mdpi.com The structural features of this compound warrant investigation into its ability to cross the blood-brain barrier and exert neuroprotective effects.

Antimicrobial and Antiviral Applications: The isoxazole core is present in several antibacterial drugs, including sulfamethoxazole (B1682508) and dicloxacillin. nih.govnih.gov Research has also pointed to the antiviral and antifungal potential of certain isoxazole derivatives. bohrium.comnih.gov Given the persistent challenge of antimicrobial resistance, screening this compound for activity against a range of bacterial and fungal pathogens is a logical and important research direction. wisdomlib.org

Table 1: Potential Therapeutic Indications for Isoxazole Derivatives

| Therapeutic Area | Examples of Targets/Mechanisms for Isoxazole Derivatives |

|---|---|

| Oncology | Carbonic anhydrase inhibition, antiproliferative activity nih.govnih.gov |

| Inflammation | Inhibition of T cell proliferation, modulation of cytokine production mdpi.com |

| Neurology | Modulation of GABA_A receptors, nicotinic acetylcholine (B1216132) receptors mdpi.com |

| Infectious Diseases | Inhibition of bacterial and fungal growth wisdomlib.orgnih.gov |

| Metabolic Diseases | Xanthine oxidase inhibition nih.gov |

Development of Advanced Delivery Systems for Research Applications

The therapeutic efficacy of any compound is intrinsically linked to its bioavailability and ability to reach the target site in sufficient concentrations. For research applications involving this compound, the development of advanced delivery systems will be crucial.

Nanotechnology-Based Delivery: Nanoparticle-based drug delivery systems offer a promising approach to enhance the solubility, stability, and targeted delivery of heterocyclic compounds. nih.govnih.gov Strategies such as encapsulation in liposomes, niosomes, or polymeric nanoparticles could improve the pharmacokinetic profile of this compound. mdpi.com For instance, a nano-emulgel formulation was shown to significantly increase the potency of an isoxazole-carboxamide derivative against a melanoma cell line. nih.gov

Supramolecular Chemistry Approaches: The use of macrocyclic compounds like cyclodextrins to form inclusion complexes can enhance the water solubility and bioavailability of poorly soluble drugs. mdpi.com This approach could be particularly beneficial for derivatives of this compound, facilitating their in vitro and in vivo evaluation.

Targeted Delivery Systems: For applications in cancer therapy, conjugating this compound to targeting moieties such as antibodies or peptides that recognize specific cell surface receptors on cancer cells could enhance its efficacy while minimizing off-target effects.

Integration with Multi-Omics Approaches in Mechanistic Studies

To fully elucidate the biological mechanisms of action of this compound, a systems-level understanding is necessary. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. mdpi.commaastrichtuniversity.nl

By treating cells or animal models with this compound and subsequently performing multi-omics analysis, researchers can:

Identify Drug Targets: Unbiased screening can reveal the molecular targets with which the compound interacts. mdpi.com

Elucidate Pathways: Changes in gene expression, protein levels, and metabolite concentrations can map the cellular pathways modulated by the compound.

Discover Biomarkers: Omics data can help identify biomarkers that predict response or resistance to the compound.

This holistic approach moves beyond a single-target perspective and provides a comprehensive view of the compound's effects on a biological system, which is crucial for modern drug discovery. mdpi.com

Challenges and Opportunities in Isoxazole-Based Drug Discovery Research

While the isoxazole scaffold holds immense promise, its journey from a lead compound to a clinical candidate is not without its challenges.

Challenges:

Synthesis and Functionalization: The development of efficient, scalable, and regioselective synthetic methods for novel isoxazole derivatives can be complex. rsc.orgnih.gov However, advancements in synthetic methodologies like multicomponent reactions and flow chemistry are helping to overcome these hurdles. orientjchem.orgnumberanalytics.com

Physicochemical Properties: Achieving an optimal balance of potency, selectivity, and drug-like properties (e.g., solubility, permeability) is a persistent challenge in drug design. mdpi.com

Toxicity: As with any therapeutic agent, minimizing off-target effects and ensuring a favorable safety profile is paramount. wisdomlib.org

Opportunities:

Chemical Diversity: The isoxazole ring is readily amenable to chemical modification, allowing for the creation of large and diverse compound libraries for high-throughput screening. nih.gov

Target-Based Design: Advances in structural biology and computational modeling enable the rational design of isoxazole derivatives that can specifically interact with a biological target of interest. numberanalytics.com

Collaborative Research: The synergy between academic research in synthetic chemistry and industrial drug discovery programs can accelerate the development of new isoxazole-based therapies. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.